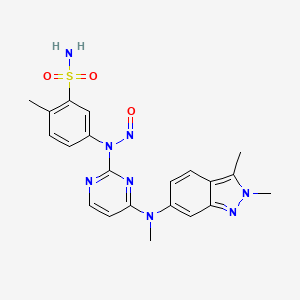
N-Nitrosopazopanib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosopazopanib is a derivative of pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. Pazopanib is primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound is an impurity of pazopanib and has been studied for its potential effects and applications in various scientific fields .
Preparation Methods
The synthesis of N-Nitrosopazopanib involves the nitrosation of pazopanib. This process typically requires the use of nitrosating agents such as sodium nitrite in acidic conditions. The reaction conditions must be carefully controlled to ensure the selective formation of the nitroso compound without significant degradation of the parent molecule .
Chemical Reactions Analysis
N-Nitrosopazopanib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to convert this compound back to its parent compound, pazopanib.
Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Nitrosopazopanib has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation pathways of pazopanib.
Biology: Researchers study its effects on cellular pathways to understand the biological activity of nitroso compounds.
Medicine: It is investigated for its potential toxicological effects and its role as an impurity in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-Nitrosopazopanib involves its interaction with molecular targets similar to pazopanib. It inhibits the activity of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. These interactions lead to the inhibition of angiogenesis and tumor growth. The nitroso group in this compound may also contribute to its unique biological effects by interacting with cellular proteins and DNA .
Comparison with Similar Compounds
N-Nitrosopazopanib can be compared with other nitroso derivatives of tyrosine kinase inhibitors. Similar compounds include:
N-Nitrososunitinib: Another nitroso derivative of a tyrosine kinase inhibitor used in cancer treatment.
N-Nitrososorafenib: A nitroso derivative of sorafenib, which is used to treat liver, kidney, and thyroid cancers.
This compound is unique due to its specific molecular structure and its origin from pazopanib. Its distinct interactions with molecular targets and its role as an impurity in pharmaceutical formulations highlight its uniqueness .
Properties
Molecular Formula |
C21H22N8O3S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]-nitrosoamino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N8O3S/c1-13-5-6-16(12-19(13)33(22,31)32)29(26-30)21-23-10-9-20(24-21)27(3)15-7-8-17-14(2)28(4)25-18(17)11-15/h5-12H,1-4H3,(H2,22,31,32) |
InChI Key |
UQNZVQUMTPRFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)N=O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



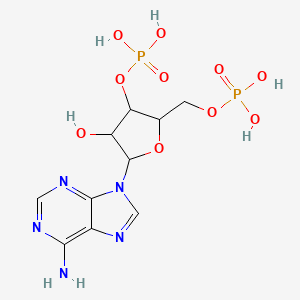
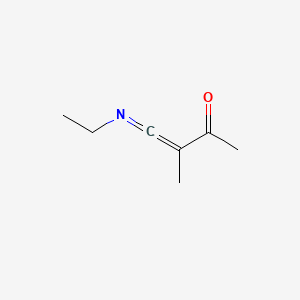
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
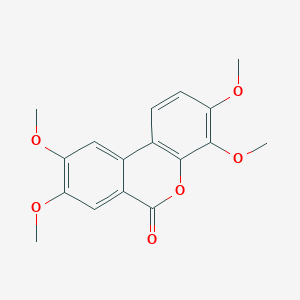

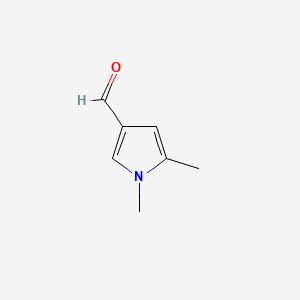
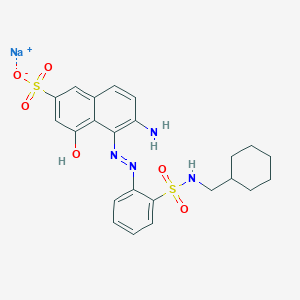
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)


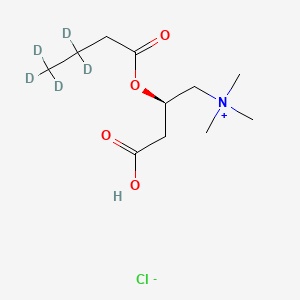
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)

